![molecular formula C17H11Cl2F3N4O B2454043 N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea CAS No. 338397-78-7](/img/structure/B2454043.png)

N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

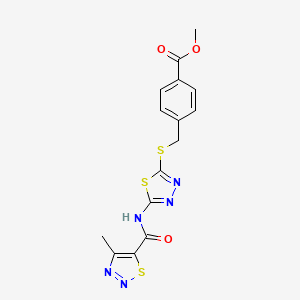

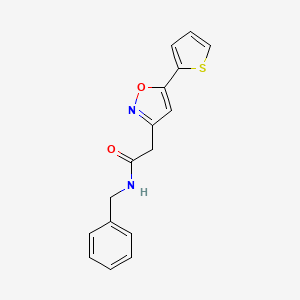

The compound is also known as Chlorfenapyr . It’s a complex organic molecule with multiple functional groups including a pyrrole ring, a urea linkage, and a pyridine ring. The molecule also contains several halogen atoms, including chlorine and fluorine .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrole ring, a urea linkage, and a pyridine ring. The molecule also contains several halogen atoms, including chlorine and fluorine .Wissenschaftliche Forschungsanwendungen

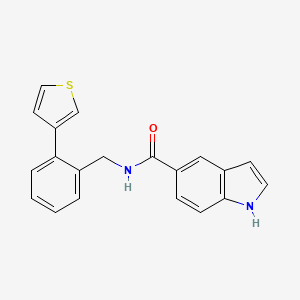

A First Principles Study of Electronic and Optical Properties

A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, exhibits significant electro-optic properties. Computational approaches have established a strong correlation between experimental results and calculated geometrical parameters and vibrational modes. The molecule shows high potential for applications in nonlinear optics, evidenced by its superior static and dynamic polarizability and harmonic generation values, which are significantly higher than those of the standard urea molecule. This indicates promising applications in optoelectronic device fabrications (Shkir et al., 2018).

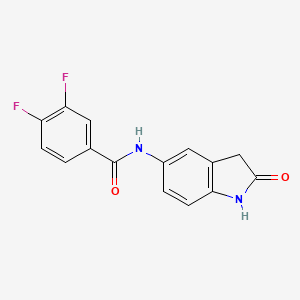

Antiproliferative Activities

Synthesis and Biological Evaluation of Anticancer Agents

1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant antiproliferative effects, with certain derivatives showing potent inhibitory activity comparable to that of positive-control sorafenib. This highlights the potential of these derivatives as BRAF inhibitors for further research in cancer treatment (Feng et al., 2020).

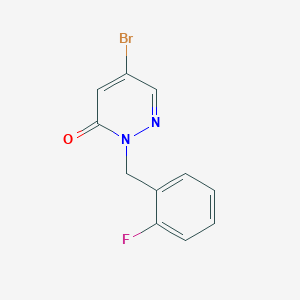

Fungicidal Activities

Synthesis, Crystal Structure, and Bioactivities

The compound N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea has been synthesized and characterized, exhibiting excellent fungicidal activities against various fungi. Its crystal structure has been determined, revealing molecular interactions and characteristics that may contribute to its bioactivity (Song et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds with trifluoromethylpyridine (tfmp) derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is suggested that the compound may interact with its targets by affecting spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the target’s function, potentially disrupting its normal biological processes.

Biochemical Pathways

The disruption of spectrin-like proteins could potentially affect a variety of cellular processes, including cell shape maintenance, cell division, and intracellular transport .

Pharmacokinetics

The compound’s unique structure, which includes a trifluoromethyl group and a pyridine moiety, may influence its pharmacokinetic properties .

Result of Action

Based on its potential mode of action, it could disrupt normal cellular processes by affecting the function of spectrin-like proteins .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F3N4O/c18-11-3-5-12(6-4-11)24-16(27)25-14-2-1-7-26(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXITIMQVHZQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/no-structure.png)

![3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2453963.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone](/img/structure/B2453964.png)

![2-(3-methyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)

![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2453971.png)

![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)

![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)

![N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2453976.png)